molecular formula C12H15NO B13125471 2-(tert-Butyl)-1H-indol-5-ol

2-(tert-Butyl)-1H-indol-5-ol

Cat. No.: B13125471
M. Wt: 189.25 g/mol
InChI Key: PBMZKVLWKYYHOA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1H-indol-5-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1H-indol-5-ol typically involves the introduction of the tert-butyl group into the indole ring. One common method is the alkylation of indole derivatives using tert-butyl halides under basic conditions. For example, the reaction of indole with tert-butyl chloride in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different indole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-Butyl)-1H-indole-5-one, while reduction can produce 2-(tert-Butyl)-1H-indoline.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-1H-indol-5-ol is unique due to the presence of both the tert-butyl and hydroxyl groups. This combination enhances its stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-tert-butyl-1H-indol-5-ol

InChI

InChI=1S/C12H15NO/c1-12(2,3)11-7-8-6-9(14)4-5-10(8)13-11/h4-7,13-14H,1-3H3

InChI Key

PBMZKVLWKYYHOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)O

Origin of Product

United States

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